An In-depth Technical Guide to 8-Oxa-2-azaspiro[4.5]decane Hydrochloride: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 8-Oxa-2-azaspiro[4.5]decane Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pursuit of novel chemical entities with enhanced three-dimensionality and favorable physicochemical properties is a cornerstone of modern drug discovery. Spirocyclic scaffolds have emerged as a particularly attractive class of building blocks, offering a rigid yet geometrically diverse framework that can significantly impact a molecule's potency, selectivity, and pharmacokinetic profile. This guide provides a comprehensive technical overview of 8-Oxa-2-azaspiro[4.5]decane hydrochloride, a versatile spirocyclic amine that is gaining prominence as a valuable intermediate in the synthesis of complex bioactive molecules, including protein degraders. We will delve into its fundamental properties, synthesis, and potential applications, offering insights for its effective utilization in research and development.
Physicochemical and Basic Properties
8-Oxa-2-azaspiro[4.5]decane hydrochloride is a white crystalline powder that is soluble in water and common organic solvents such as methanol and ethanol.[1] Its spirocyclic structure, which features a shared carbon atom between a piperidine and a tetrahydropyran ring, imparts a rigid, three-dimensional conformation. This structural feature is highly desirable in medicinal chemistry as it can lead to improved binding affinity and selectivity for biological targets.[2][3]
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 1408074-48-5 | [4] |
| Molecular Formula | C₈H₁₆ClNO | [4] |
| Molecular Weight | 177.67 g/mol | [4] |
| Appearance | White crystalline powder | [1] |
| Melting Point | Approximately 177-180 °C | [1] |
| Predicted pKa (free base) | 10.93 ± 0.20 | [4] |
| Solubility | Soluble in water, methanol, and ethanol | [1] |
The basicity of the secondary amine in the piperidine ring is a key characteristic of this molecule. The predicted pKa of the conjugate acid of the free base is approximately 10.93, indicating that it is a relatively strong base.[4] This basicity is a critical factor in its application as a synthetic intermediate and can influence the properties of the final drug substance, such as its solubility and potential for salt formation.
Synthesis and Characterization
A convenient synthesis of 8-Oxa-2-azaspiro[4.5]decane has been reported, starting from commercially available reagents.[1] While the detailed experimental protocol for the hydrochloride salt is not publicly available, a plausible synthetic workflow can be conceptualized based on established organic chemistry principles.
Conceptual Synthetic Workflow
The synthesis likely involves the construction of the spirocyclic core followed by hydrochloride salt formation. A potential synthetic route is outlined below.
Caption: Conceptual workflow for the synthesis of 8-Oxa-2-azaspiro[4.5]decane hydrochloride.
Step-by-Step Experimental Protocol (Hypothetical)
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Spirocycle Formation: Tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane would be reacted under suitable basic conditions to form the initial spirocyclic intermediate. The choice of base and solvent would be critical to optimize the yield and minimize side reactions.
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Nitrile Reduction: The nitrile group of the intermediate would then be reduced to a primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
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Cyclization: Intramolecular cyclization of the resulting amino alcohol would lead to the formation of the 8-Oxa-2-azaspiro[4.5]decane free base.
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Salt Formation: The free base would be dissolved in a suitable solvent, such as diethyl ether or isopropanol, and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the hydrochloride salt.
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Purification: The resulting solid would be collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.
Characterization
A comprehensive characterization of the synthesized 8-Oxa-2-azaspiro[4.5]decane hydrochloride would involve the following analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be used to confirm the chemical structure and assess the purity of the compound. The spectra should be consistent with the proposed spirocyclic framework.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule and confirm its elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the N-H and C-O stretches.
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Melting Point Analysis: The melting point of the crystalline solid would be measured and compared to the reported range to assess its purity.
Applications in Drug Discovery and Development
The rigid, three-dimensional structure of 8-Oxa-2-azaspiro[4.5]decane makes it a valuable scaffold in the design of novel therapeutics. Its incorporation into drug candidates can lead to several advantages:
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Improved Physicochemical Properties: Spirocyclic structures can enhance aqueous solubility and metabolic stability compared to their more planar or flexible counterparts.[3]
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Enhanced Target Binding: The well-defined geometry of the spirocycle can help to pre-organize the pharmacophoric groups in an optimal orientation for binding to a biological target, potentially increasing potency and selectivity.
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Novel Chemical Space: The use of spirocyclic building blocks allows for the exploration of novel chemical space, leading to the discovery of compounds with unique pharmacological profiles.
Key Application Areas
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Protein Degraders: 8-Oxa-2-azaspiro[4.5]decane hydrochloride is explicitly mentioned as a building block for protein degraders.[4] These are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The spirocyclic core can serve as a rigid linker between the target-binding and E3 ligase-binding moieties.
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Intermediates for Bioactive Molecules: This compound serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules, including potential treatments for various diseases.[1] Its secondary amine provides a convenient handle for further functionalization.
Caption: Relationship between the spirocyclic scaffold, its advantageous properties, and applications.
Safety and Handling
8-Oxa-2-azaspiro[4.5]decane hydrochloride is a chemical substance and should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this compound.[1] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or vapors.[1]
Conclusion
8-Oxa-2-azaspiro[4.5]decane hydrochloride is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its inherent three-dimensionality and favorable physicochemical properties make it an attractive scaffold for the design of novel therapeutics with improved pharmacological profiles. As the demand for more complex and effective drug candidates continues to grow, the importance of spirocyclic amines like 8-Oxa-2-azaspiro[4.5]decane hydrochloride is set to increase, solidifying its role as a key component in the modern drug discovery toolbox.
References
- Vertex AI Search. 8-oxa-2-azaspiro[4.5]decane hydrochloride, min 97%, 10 grams.
- ChemBK. 8-Oxa-2-aza-spiro[4.5]decane hydrochloride - X10439.
- ChemScene. 1408074-48-5 | 8-Oxa-2-azaspiro[4.5]decane hydrochloride.
- ACS Medicinal Chemistry Letters.
- ACS Publications. Spirocyclic Scaffolds in Medicinal Chemistry.
- BLDpharm. 1408074-48-5|8-Oxa-2-azaspiro[4.5]decane hydrochloride.
- Sunway Pharm Ltd. 8-Oxa-2-azaspiro[4.5]decane hcl - CAS:1408074-48-5.
- BLDpharm. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
- Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
- ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF.
- ChemBK. 8-Oxa-2-azaspiro[4.5]decane.
